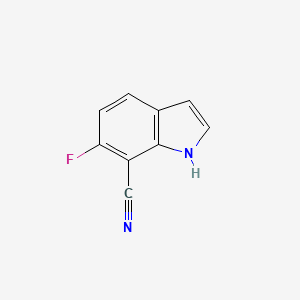
6-fluoro-1H-indole-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-1H-indole-7-carbonitrile is a useful research compound. Its molecular formula is C9H5FN2 and its molecular weight is 160.151. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The applications of 6-fluoro-1H-indole-7-carbonitrile span various fields, including:
1. Medicinal Chemistry
- Antiviral Activity : The compound has been studied for its potential to inhibit viral replication mechanisms, making it a candidate for antiviral drug development.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by modulating critical signaling pathways involved in cell growth and survival.
- Antimicrobial Effects : It shows activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
2. Pharmaceutical Intermediates
- This compound serves as a scaffold for synthesizing new pharmaceutical agents due to its structural features that influence biological activity. It is particularly valuable in developing selective serotonin reuptake inhibitors and other therapeutic agents targeting specific diseases.
3. Chemical Synthesis
- The compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions, such as electrophilic and nucleophilic substitutions.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound derivatives. The findings revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the compound's ability to activate apoptotic pathways, highlighting its potential as an anticancer agent .
Case Study 2: Antiviral Research
Research conducted on the antiviral properties of fluorinated indoles demonstrated that this compound could effectively inhibit the replication of specific viruses. The study emphasized its role in disrupting viral entry mechanisms, making it a promising candidate for further development as an antiviral drug .
Table 2: Comparison with Similar Indole Derivatives
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoro-1H-indole | Fluorine at position 4 | Moderate anticancer activity |
| 1H-indole-7-carbonitrile | No fluorine substitution | Limited bioactivity |
| 4-Chloro-1H-indole-7-carbonitrile | Chlorine instead of fluorine | Varies; less potent than fluorine |
Propriétés
Numéro CAS |
1201148-85-7 |
|---|---|
Formule moléculaire |
C9H5FN2 |
Poids moléculaire |
160.151 |
Nom IUPAC |
6-fluoro-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C9H5FN2/c10-8-2-1-6-3-4-12-9(6)7(8)5-11/h1-4,12H |
Clé InChI |
NPRKBJNRMIAPJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C=CN2)C#N)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














